![molecular formula C34H29ClN6O3 B1677385 Modipafant racemate CAS No. 122956-68-7](/img/structure/B1677385.png)
Modipafant racemate
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Pharmacological Applications
1. Antagonism of Platelet-Activating Factor:
Modipafant racemate is primarily recognized for its role as a PAF antagonist. Its mechanism involves inhibiting the actions of PAF, which is implicated in various physiological processes related to inflammation and immune response.
- Clinical Trials: Modipafant has been involved in clinical studies assessing its efficacy in conditions such as asthma. A study involving 218 patients with moderately severe asthma demonstrated that modipafant did not significantly improve pulmonary function or symptoms compared to placebo, suggesting that PAF may not be a critical mediator in chronic asthma .
2. Treatment of Dengue Fever:
Recent investigations have explored the use of this compound in treating dengue fever. Clinical trials are underway to assess its effectiveness in managing uncomplicated dengue infections . The rationale behind this application is based on the compound's ability to modulate inflammatory responses.
Biochemical Studies
1. Role in Inflammation:
Research has indicated that this compound can provide insights into the biological roles of PAF in various inflammatory processes. Studies typically involve using modipafant to antagonize PAF and observe subsequent physiological effects . This approach has helped elucidate the involvement of PAF in conditions like sepsis and other inflammatory diseases.
2. Enantioseparation Techniques:
Given that modipafant is a chiral compound, its study is relevant in enantioseparation methods, which are crucial for producing enantiopure compounds. Techniques include:
- Preparative-scale chromatography
- Enantioselective liquid-liquid extraction
- Crystallization-based methods for chiral separation
- Membrane resolution method
These methods have advanced the field of chemical science by improving the production of chiral compounds .
Methodologies in Research
The synthesis of this compound typically involves multi-step organic synthesis techniques. The pharmacodynamics and pharmacokinetics of modipafant have been studied to understand how each enantiomer interacts with biological targets and their metabolic pathways .
Comparative Analysis with Other Compounds
This compound shares structural similarities with other pharmacologically active compounds. A comparative analysis highlights the following:
Compound Name | Type | Key Characteristics |
---|---|---|
Ibuprofen | Non-steroidal anti-inflammatory drug | Racemic mixture; analgesic and anti-inflammatory properties |
Verapamil | Calcium channel blocker | Exhibits different effects based on enantiomeric form |
Rofecoxib | Selective COX-2 inhibitor | Developed from racemic forms; notable for reduced gastrointestinal side effects |
Ketamine | Anesthetic | Different pharmacological effects between enantiomers |
This table illustrates how modipafant's specific action on PAF distinguishes it from other compounds targeting different pathways .
Mecanismo De Acción
UK-74505 ejerce sus efectos uniéndose irreversiblemente al receptor del factor activador de plaquetas. Esta unión inhibe la capacidad del receptor para mediar la agregación plaquetaria y la inflamación. Los objetivos moleculares de UK-74505 incluyen el receptor del factor activador de plaquetas en la superficie de las plaquetas y otras células inmunitarias. Las vías involucradas en su mecanismo de acción incluyen la inhibición de la agregación plaquetaria y la reducción de las respuestas inflamatorias .
Análisis Bioquímico
Biochemical Properties
Modipafant racemate plays a significant role in biochemical reactions by antagonizing the platelet-activating factor receptor. This interaction inhibits the binding of platelet-activating factor to its receptor, thereby preventing the downstream signaling cascade that leads to inflammation. This compound interacts with enzymes, proteins, and other biomolecules involved in the inflammatory response, such as leukotrienes, prostaglandins, and oxygen-free radicals .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It influences cell function by inhibiting the platelet-activating factor-induced aggregation of platelets, reducing bronchoconstriction, and decreasing microvascular leakage and mucus hypersecretion. These effects are particularly relevant in conditions like asthma, where this compound helps to alleviate symptoms by modulating cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the platelet-activating factor receptor, thereby blocking the receptor’s interaction with its ligand. This inhibition prevents the activation of downstream signaling pathways that lead to inflammation. This compound also affects gene expression by modulating the transcription of genes involved in the inflammatory response .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various storage conditions, with a shelf life of up to three years when stored as a powder at -20°C. In in vitro and in vivo studies, this compound has shown long-lasting activity, with its effects on cellular function persisting for extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits platelet-activating factor-induced responses without causing significant adverse effects. At higher doses, this compound may exhibit toxic effects, including increased bronchial hyperresponsiveness and potential toxicity to other organs .
Metabolic Pathways
This compound is involved in metabolic pathways related to the inflammatory response. It interacts with enzymes and cofactors that regulate the production and degradation of inflammatory mediators, such as leukotrienes and prostaglandins. These interactions can affect metabolic flux and alter the levels of various metabolites involved in inflammation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in target tissues, thereby affecting its therapeutic efficacy. This compound’s distribution is crucial for its ability to modulate inflammatory responses effectively .
Subcellular Localization
This compound’s subcellular localization is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. These localization mechanisms ensure that this compound exerts its effects precisely where needed to modulate the inflammatory response .
Métodos De Preparación
La síntesis de UK-74505 implica la creación de una estructura de 1,4-dihidropiridina, que es un motivo común en muchos compuestos biológicamente activos. La ruta sintética generalmente incluye los siguientes pasos:
Reacción de Condensación: El paso inicial involucra la condensación de un aldehído con un β-cetoéster en presencia de amoníaco o una amina para formar un anillo de dihidropiridina.
Ciclización: El intermedio se somete a ciclización para formar el núcleo de 1,4-dihidropiridina.
Funcionalización: Se introducen varios grupos funcionales en la estructura del núcleo para mejorar su actividad biológica y selectividad.
Los métodos de producción industrial para UK-74505 probablemente involucrarían la optimización de estos pasos sintéticos para maximizar el rendimiento y la pureza, al mismo tiempo que se minimizan los costos y el impacto ambiental.
Análisis De Reacciones Químicas
UK-74505 se somete a varios tipos de reacciones químicas:
Oxidación: El compuesto puede oxidarse para formar varios derivados oxidados, que pueden tener diferentes actividades biológicas.
Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales en el anillo de dihidropiridina.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y nucleófilos como aminas y tioles. Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados.
Comparación Con Compuestos Similares
UK-74505 es único entre los antagonistas del receptor del factor activador de plaquetas debido a su unión irreversible y sus efectos de larga duración. Compuestos similares incluyen:
Apafant: Otro antagonista del receptor del factor activador de plaquetas con una duración de acción más corta.
UK-74505 destaca por su mayor potencia y mayor duración de acción en comparación con estos compuestos similares .
Actividad Biológica
Modipafant racemate, also known as UK-80067, is a compound primarily studied for its biological activity as a potent antagonist of platelet-activating factor (PAF). This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
Modipafant is classified as a small molecule with the following chemical properties:
- Chemical Formula : C₃₄H₂₉ClN₆O₃
- Molecular Weight : Average 605.1 g/mol
Property | Value |
---|---|
Chemical Formula | C₃₄H₂₉ClN₆O₃ |
Molecular Weight | 605.1 g/mol |
DrugBank Accession No. | DB16237 |
Modipafant acts as a selective antagonist of PAF, a phospholipid mediator implicated in various inflammatory processes. PAF is known to induce bronchoconstriction and mucus secretion, which are significant in conditions such as asthma and other inflammatory diseases. By blocking PAF's action, Modipafant may help mitigate these symptoms.
In Vitro Studies
Research indicates that Modipafant exhibits significant in vitro cytotoxicity against various cell lines, including VeroE6 and HEp-2 cells. A study demonstrated that the compound could effectively reduce viral titers in cell cultures infected with SARS-CoV-2, suggesting potential antiviral properties .
Clinical Trials
A notable clinical trial investigated the efficacy of Modipafant in patients with chronic asthma. The study involved 120 subjects who received either Modipafant or a placebo over 28 days. Results indicated no significant differences between the two groups in terms of pulmonary function or symptom relief, suggesting that PAF may not be a crucial mediator in chronic asthma management .
Case Study: Dengue Fever Treatment
Modipafant is currently under investigation for its potential use in treating uncomplicated dengue fever. A clinical trial (NCT02569827) aims to evaluate its effectiveness compared to other treatments . Early results suggest that Modipafant may help manage symptoms associated with dengue by modulating inflammatory responses.
Table 2: Comparative Efficacy of Modipafant and Other Antagonists
Propiedades
IUPAC Name |
ethyl 4-(2-chlorophenyl)-6-methyl-2-[4-(2-methylimidazo[4,5-c]pyridin-1-yl)phenyl]-5-(pyridin-2-ylcarbamoyl)-1,4-dihydropyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H29ClN6O3/c1-4-44-34(43)31-30(24-9-5-6-10-25(24)35)29(33(42)40-28-11-7-8-17-37-28)20(2)38-32(31)22-12-14-23(15-13-22)41-21(3)39-26-19-36-18-16-27(26)41/h5-19,30,38H,4H2,1-3H3,(H,37,40,42) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODRYSCQFUGFOSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)NC3=CC=CC=N3)C)C4=CC=C(C=C4)N5C(=NC6=C5C=CN=C6)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H29ClN6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10924329 | |
Record name | 4-(2-Chlorophenyl)-5-(ethoxycarbonyl)-2-methyl-6-[4-(2-methyl-1H-imidazo[4,5-c]pyridin-1-yl)phenyl]-N-(pyridin-2-yl)-1,4-dihydropyridine-3-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10924329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
605.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122956-68-7 | |
Record name | Modipafant racemate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122956687 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(2-Chlorophenyl)-5-(ethoxycarbonyl)-2-methyl-6-[4-(2-methyl-1H-imidazo[4,5-c]pyridin-1-yl)phenyl]-N-(pyridin-2-yl)-1,4-dihydropyridine-3-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10924329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MODIPAFANT, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3QK4U86953 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.